2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The compound’s structure consists of a benzoxazole ring with a chloromethyl group at the 2-position and a sulfonamide group at the 4-position, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide typically involves the reaction of 2-aminophenol with chloroacetic acid in the presence of hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole . This intermediate is then reacted with sulfonamide derivatives under specific conditions to yield the final product . The reaction conditions often include the use of solvents like chlorobenzene and catalysts such as pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Various substituted benzoxazole derivatives with different functional groups.
Oxidation and Reduction Reactions: Sulfone and sulfide derivatives of the original compound.
Scientific Research Applications
2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Antibacterial and Antifungal Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1H-benzo[d]imidazole: Shares a similar core structure but lacks the sulfonamide group.
Benzo[d]oxazole-2-thiol: Contains a thiol group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide is unique due to its combination of a chloromethyl group and a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7ClN2O3S |
---|---|
Molecular Weight |
246.67 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-benzoxazole-4-sulfonamide |
InChI |
InChI=1S/C8H7ClN2O3S/c9-4-7-11-8-5(14-7)2-1-3-6(8)15(10,12)13/h1-3H,4H2,(H2,10,12,13) |
InChI Key |
JYFDFAVOXLWPKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)N=C(O2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.